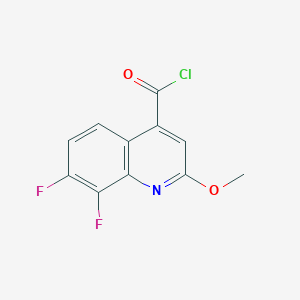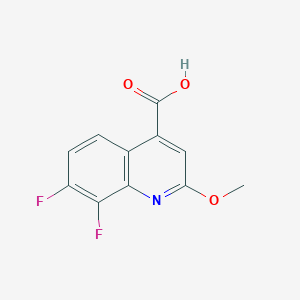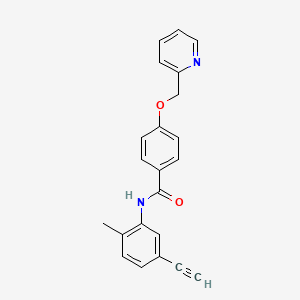
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Vue d'ensemble
Description
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of quinoline and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, (2-Chloro-7,8-difluoroquinolin-4-yl)methanol may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that (2-Chloro-7,8-difluoroquinolin-4-yl)methanol exhibits anti-inflammatory and anti-tumor activities. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, (2-Chloro-7,8-difluoroquinolin-4-yl)methanol has been reported to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Chloro-7,8-difluoroquinolin-4-yl)methanol in lab experiments is its potential anti-inflammatory and anti-tumor activities. The compound may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. However, one limitation of using (2-Chloro-7,8-difluoroquinolin-4-yl)methanol in lab experiments is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.
Orientations Futures
There are several future directions for the research on (2-Chloro-7,8-difluoroquinolin-4-yl)methanol. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs for the treatment of inflammatory diseases and cancer. Another direction is to investigate the potential use of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to determine the safety and potential side effects of the compound.
Applications De Recherche Scientifique
(2-Chloro-7,8-difluoroquinolin-4-yl)methanol has been used in various scientific research applications. It has been reported to exhibit anti-inflammatory and anti-tumor activities. The compound has also been used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, (2-Chloro-7,8-difluoroquinolin-4-yl)methanol has been used as a precursor for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
(2-chloro-7,8-difluoroquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-8-3-5(4-15)6-1-2-7(12)9(13)10(6)14-8/h1-3,15H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLRSPRANNPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)Cl)CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676349 | |
| Record name | (2-Chloro-7,8-difluoroquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125702-53-5 | |
| Record name | (2-Chloro-7,8-difluoroquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



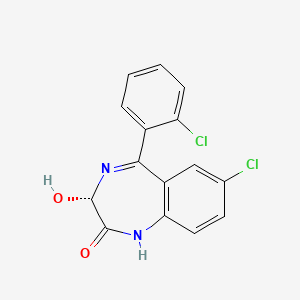

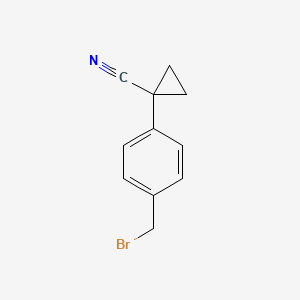

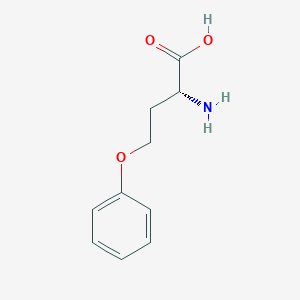
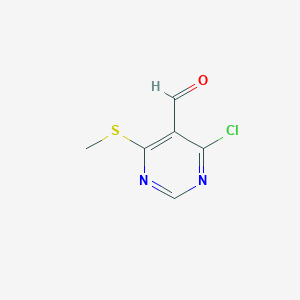
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-](/img/structure/B3184374.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3184382.png)

